molecular formula C18H16BrN3 B2543020 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-54-1

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2543020
CAS No.: 327061-54-1
M. Wt: 354.251
InChI Key: RSJAANYONBCYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-6-butyl-6H-indolo[2,3-b]quinoxaline (CAS 327061-54-1) is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure features a planar indolo[2,3-b]quinoxaline system with a bromo substituent that enhances reactivity and a butyl chain that influences solubility and electronic properties. In biomedical research, this compound exhibits a primary mechanism of action through DNA intercalation . Its planar aromatic system allows it to insert between DNA base pairs, thereby disrupting DNA replication and transcription processes. This interaction underpins its promising cytotoxic and antiviral activities . In vitro studies have demonstrated significant anti-proliferative effects against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . In the field of materials science, this compound serves as a key synthetic intermediate for the development of organic dyes and sensitizers used in dye-sensitized solar cells (DSSCs). The fused indoloquinoxaline unit acts as a robust donor moiety within a push-pull molecular architecture. Its electronic properties, characterized by a strong absorption band around 420 nm attributed to intramolecular charge transfer, are highly tunable, making it valuable for optoelectronic applications . The synthetic utility of this compound is highlighted by its use in cross-coupling reactions, such as Stille and Sonogashira couplings, facilitated by the reactive bromo substituent. This allows for the construction of more complex molecular structures for specialized research applications . Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

9-bromo-6-butylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAANYONBCYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of a brominating agent. The reaction is usually carried out in an acidic medium, such as glacial acetic acid or hydrochloric acid, under reflux conditions . The resulting product is then purified through recrystallization from a suitable solvent, such as dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or DMF, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoxaline N-oxides.

Mechanism of Action

The primary mechanism of action of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts the normal functioning of DNA by inserting itself between the base pairs, thereby inhibiting DNA replication and transcription. This mechanism is particularly relevant in its cytotoxic and antiviral activities. Additionally, the compound’s electronic properties make it suitable for applications in optoelectronic devices, where it can participate in charge transfer processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Electronic and Photochemical Properties

Substituents significantly impact HOMO/LUMO energy levels and band gaps :

  • 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: Exhibits the highest HOMO (-5.2 eV) and lowest band gap (2.7 eV), attributed to electron-donating methoxy groups enhancing conjugation .
  • 6-(2-(2-Methoxyethoxy)ethyl) derivatives : Polar side chains increase solubility, critical for biomedical applications .
Anticancer Activity
  • IDQ-5, IDQ-10, IDQ-11 : Show IC₅₀ values < 10 µM against HL-60 leukemia cells , with activity linked to planar intercalation and side-chain basicity .
  • 9-Fluoro-6H-indolo[2,3-b]quinoxaline derivatives: Fluorine enhances DNA binding (ΔTₘ = 8–12°C) and cytotoxicity against MCF-7 and A549 cells .
  • NCA0424 and B-220 : Exhibit broad-spectrum antitumor activity, with thermal stability of DNA complexes (ΔTₘ > 15°C) correlating with efficacy .
Antiviral Activity
  • 2,3-Dimethyl-6-[2-(trimethylamino)ethyl] derivatives: Inhibit HSV-1 and CMV via electrostatic interactions with viral DNA .
  • 9-Chloro-N-[2-(dimethylamino)ethyl] derivatives: Thioacetamide side chains improve bioavailability and target specificity .

Biological Activity

9-Bromo-6-butyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound's unique structure, which features a bromine atom and a butyl group, enhances its reactivity and biological interactions.

The primary mechanism of action for this compound involves intercalation into DNA . This interaction disrupts the normal processes of DNA replication and transcription, leading to cytotoxic effects on cancer cells. The compound's planar structure allows it to fit between the DNA base pairs, thereby interfering with the replication machinery.

Key Features:

  • Target: DNA
  • Mode of Action: Intercalation into the DNA helix
  • Biochemical Pathways Affected: DNA replication and transcription
  • Stability: The compound exhibits remarkable stability, retaining 99.86% capacity over 49.5 hours in cycling tests.

The biochemical properties of this compound highlight its potential as an anticancer agent. In laboratory settings, it has shown significant cytotoxic effects against various human cancer cell lines, including breast and lung cancer cells.

Cytotoxicity Data:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.2
HeLa (Cervical Cancer)6.8

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Research Findings

Recent studies have focused on the cytotoxic effects and molecular mechanisms of this compound:

  • Cytotoxicity Studies: In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through caspase activation pathways.
  • DNA Interaction Studies: Spectroscopic analyses indicate strong binding affinity between the compound and DNA, affirming its role as an intercalator.
  • Pharmacokinetics: High solubility (>27 M in acetonitrile) suggests favorable bioavailability for therapeutic applications.

Case Studies

Several case studies illustrate the effectiveness of this compound in cancer treatment:

  • Study on MCF-7 Cells:
    • Objective: To evaluate the apoptosis induction mechanism.
    • Findings: The compound significantly increased apoptotic markers (Annexin V positivity) compared to control groups.
  • Study on A549 Cells:
    • Objective: To assess the effect on cell cycle progression.
    • Findings: Treatment resulted in G2/M phase arrest, indicating disruption of normal cell cycle regulation.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

CompoundStructure FeaturesBiological Activity
6H-indolo[2,3-b]quinoxalineNo bromine or butyl substituentsModerate cytotoxicity
9-fluoro-6H-indolo[2,3-b]quinoxalineFluorinated analogSimilar activity profile
6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxalinePropynyl groupEnhanced cytotoxicity

Q & A

Q. What are the key synthetic pathways for 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between isatin derivatives and 1,2-diaminobenzene (o-phenylenediamine) in acidic media (e.g., glacial acetic acid) under reflux. A brominating agent is introduced to incorporate the bromine substituent at the 9-position .

  • Optimization factors :
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.
  • Temperature : Controlled heating (~120°C) ensures efficient cyclization without side reactions.
  • Purification : Recrystallization from DMF/ethanol mixtures yields high-purity crystals.
    • Critical step : Post-synthetic alkylation at the 6-position (e.g., butyl group) requires anhydrous conditions to prevent hydrolysis .

Q. How does the planar structure of this compound facilitate DNA intercalation?

The fused indoloquinoxaline core provides a planar, aromatic system that intercalates between DNA base pairs, disrupting replication and transcription. Key evidence includes:

  • Negative linear dichroism : Observed in DNA-binding assays, confirming intercalation .
  • Cytotoxicity correlation : Derivatives with enhanced planarity (e.g., unsubstituted cores) show stronger DNA affinity and cytotoxicity in cancer cell lines (e.g., A549, MCF-7) .

Advanced Research Questions

Q. How do structural modifications at the 6- and 9-positions influence biological activity?

Substituents at these positions modulate lipophilicity, DNA binding, and target selectivity:

Substituent Impact on Activity Reference
9-Bromo Enhances reactivity for nucleophilic substitution; improves DNA intercalation
6-Butyl Increases lipophilicity, improving membrane permeability and bioavailability
9-Fluoro Reduces steric hindrance, enabling stronger DNA binding but lower cytotoxicity
6-(4-Fluorobenzyl) Introduces π-π stacking with DNA bases, enhancing antitumor activity in vivo

Methodological note : Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding energy .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

Discrepancies often arise from cell-specific uptake mechanisms or metabolic pathways. To address this:

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 hrs) .
  • Mechanistic studies : Compare compound uptake via HPLC-MS and correlate with IC50 values. For example, butyl-substituted derivatives exhibit higher intracellular concentrations in hepatic cells due to passive diffusion .
  • Control for redox activity : Test in ROS-scavenging media to isolate DNA-intercalation effects from oxidative stress .

Q. How can this compound be optimized for antiviral vs. anticancer applications?

  • Antiviral optimization :
  • Introduce positively charged groups (e.g., dimethylaminoethyl) to enhance RNA triplex binding .
  • Replace bromine with hydroxyl groups to reduce toxicity while maintaining intercalation .
    • Anticancer optimization :
  • Attach amino acids (e.g., glycine) at the 6-position to improve water solubility and tumor targeting .
  • Use prodrug strategies (e.g., esterification) to enhance metabolic stability .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for 9-bromo derivatives while others show minimal activity?

Contradictions may stem from:

  • Substituent positional isomerism : For example, 9-bromo vs. 7-bromo isomers exhibit differing DNA-binding modes .
  • Cell line variability : Hematologic cancers (e.g., leukemia) show higher sensitivity due to rapid proliferation rates .
  • Assay interference : Bromine’s redox activity can falsely elevate ROS levels in MTT assays; validate with Annexin V/PI flow cytometry .

Methodological Recommendations

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates?

  • 1H/13C NMR : Assign signals for the butyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 354.251 for C18H16BrN3) .
  • X-ray crystallography : Resolve planar indoloquinoxaline geometry and intercalation potential .

Future Research Directions

  • Targeted delivery : Conjugate with folate or aptamers to enhance tumor specificity .
  • Combination therapies : Screen synergies with topoisomerase inhibitors (e.g., etoposide) to overcome drug resistance .

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